molecular formula C14H17N3O2S B2791574 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide CAS No. 871478-81-8

6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide

Cat. No.: B2791574
CAS No.: 871478-81-8
M. Wt: 291.37
InChI Key: VEMJXSFEGYOBLQ-UHFFFAOYSA-N
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Description

6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide is a chemical compound with the molecular formula C14H17N3O2S and a molecular weight of 291.37 g/mol It is characterized by the presence of a quinazolinone core structure, which is a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to produce the desired compound . The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the quinazolinone core.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide: Similar core structure but different side chain.

    Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]butanoate: Contains a similar quinazolinone core with different substituents.

Uniqueness

6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide is unique due to its specific combination of functional groups, including the hexanamide side chain and the sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c15-12(18)8-2-1-5-9-17-13(19)10-6-3-4-7-11(10)16-14(17)20/h3-4,6-7H,1-2,5,8-9H2,(H2,15,18)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMJXSFEGYOBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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